molecular formula C10H11ClFN3O B1440773 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride CAS No. 1354953-44-8

1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

Cat. No. B1440773
M. Wt: 243.66 g/mol
InChI Key: ULXNMFDSHAHIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride, also known as FPDZ-HCl, is a novel compound that has been extensively studied in recent years due to its potential application in scientific research. FPDZ-HCl is a derivative of the oxadiazole class of compounds and is composed of a phenyl group linked to a five-membered ring system containing an oxygen atom. FPDZ-HCl has been found to have a variety of biochemical and physiological effects and has been used in a number of laboratory experiments.

Scientific Research Applications

1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride has been found to have a variety of scientific research applications. It has been used in a number of laboratory experiments, including studies of enzyme activity, drug metabolism, and protein-protein interactions. 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride has also been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride has been used to study the effects of drugs on cancer cells and to investigate the effects of drugs on the immune system.

Mechanism Of Action

The exact mechanism of action of 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is not fully understood. However, it is believed that 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride has been shown to interact with other enzymes, such as monoamine oxidase and cytochrome P450, which are involved in the metabolism of drugs.

Biochemical And Physiological Effects

1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the breakdown of acetylcholine, which can lead to increased levels of acetylcholine in the brain. This can lead to increased alertness and improved memory and concentration. Additionally, 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride has been found to inhibit the activity of monoamine oxidase, which can lead to increased levels of serotonin and dopamine, resulting in improved mood and decreased anxiety.

Advantages And Limitations For Lab Experiments

1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity. Additionally, 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is stable and can be stored for extended periods of time. However, 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is not suitable for use in humans due to its potential toxicity. Therefore, it should only be used in laboratory experiments and not in clinical trials.

Future Directions

There are several potential future directions for 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride. One possible direction is to further investigate its potential as an inhibitor of acetylcholinesterase. Additionally, further research could be done to explore 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride's potential as a treatment for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride could be studied for its potential to modulate the activity of other enzymes involved in drug metabolism, as well as its potential to interact with other proteins or receptors in the body. Finally, further research could be done to explore the potential of 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride as a treatment for cancer.

properties

IUPAC Name

1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O.ClH/c1-6(12)10-13-9(14-15-10)7-3-2-4-8(11)5-7;/h2-6H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXNMFDSHAHIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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